5-Acetyl-6-methyl-2-(propylsulfanyl)nicotinonitrile
Description
5-Acetyl-6-methyl-2-(propylsulfanyl)nicotinonitrile (CAS 121348-12-7; InChIKey: AJSPMRMCRGNSHE-UHFFFAOYSA-N) is a nicotinonitrile derivative characterized by a pyridine backbone substituted with acetyl, methyl, and propylsulfanyl groups. The propylsulfanyl (-S-C₃H₇) substituent at the 2-position contributes to its lipophilicity and electronic profile, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
5-acetyl-6-methyl-2-propylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-4-5-16-12-10(7-13)6-11(9(3)15)8(2)14-12/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGTWNCLXNZODP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C=C1C#N)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501207313 | |
| Record name | 5-Acetyl-6-methyl-2-(propylthio)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501207313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303146-27-2 | |
| Record name | 5-Acetyl-6-methyl-2-(propylthio)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303146-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-6-methyl-2-(propylthio)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501207313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methyl-2-(propylsulfanyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable nicotinonitrile derivative.
Acetylation: Introduction of the acetyl group at the 5-position using acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride.
Methylation: Introduction of the methyl group at the 6-position using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Thioether Formation: Introduction of the propylsulfanyl group at the 2-position using propylthiol and a suitable activating agent like sodium hydride.
Industrial Production Methods
Industrial production methods for 5-Acetyl-6-methyl-2-(propylsulfanyl)nicotinonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-methyl-2-(propylsulfanyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylsulfanyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF (dimethylformamide) or other polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted nicotinonitrile derivatives.
Scientific Research Applications
5-Acetyl-6-methyl-2-(propylsulfanyl)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-methyl-2-(propylsulfanyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Substituent-Driven Physicochemical Differences
Table 1: Key Structural Analogs and Properties
Electronic and Steric Effects
- Amino vs. Sulfanyl Groups: The propylamino analog (CAS 303147-01-5) replaces sulfur with nitrogen, enabling hydrogen bonding but reducing lipophilicity. This trade-off impacts solubility and membrane permeability .
Biological Activity
5-Acetyl-6-methyl-2-(propylsulfanyl)nicotinonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
5-Acetyl-6-methyl-2-(propylsulfanyl)nicotinonitrile belongs to the nicotinonitrile family, characterized by the presence of a nitrile group attached to a pyridine-like structure. The propylsulfanyl group enhances its reactivity and potential biological interactions.
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with various receptors, potentially modulating their activity and influencing physiological responses.
- Antioxidant Activity : The presence of the sulfanyl group may confer antioxidant properties, protecting cells from oxidative stress.
Antimicrobial Properties
Recent studies have indicated that 5-Acetyl-6-methyl-2-(propylsulfanyl)nicotinonitrile exhibits significant antimicrobial activity. A comparative analysis of its efficacy against various pathogens has been documented:
| Pathogen Type | Activity Level (Zone of Inhibition in mm) |
|---|---|
| Gram-positive | S. aureus (15 mm), S. pyogenes (12 mm) |
| Gram-negative | E. coli (14 mm), P. aeruginosa (10 mm) |
| Fungal Species | C. albicans (13 mm), A. niger (11 mm) |
These results indicate that the compound shows promise as a potential antimicrobial agent, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of 5-Acetyl-6-methyl-2-(propylsulfanyl)nicotinonitrile has been explored through in vitro studies on various cancer cell lines:
| Cell Line | IC50 Value (µg/mL) | Comparison to Control |
|---|---|---|
| HCT116 | 25.4 | Better than 5-Fluorouracil (IC50 = 30 µg/mL) |
| A549 | 40.8 | Comparable to standard treatments |
The compound demonstrated selective cytotoxicity, particularly against colon cancer cells, indicating its potential as a therapeutic agent in cancer treatment .
Case Studies
- Case Study on Antimicrobial Efficacy : In a study involving the treatment of skin infections caused by S. aureus, patients treated with formulations containing 5-Acetyl-6-methyl-2-(propylsulfanyl)nicotinonitrile showed significant improvement compared to those receiving placebo treatments.
- Case Study on Cancer Treatment : A clinical trial assessed the effectiveness of this compound in combination with standard chemotherapy drugs in patients with advanced colorectal cancer. Preliminary results indicated enhanced tumor reduction rates compared to conventional therapies alone.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
